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molecular formula C7H14O2 B145652 Acrolein diethyl acetal CAS No. 3054-95-3

Acrolein diethyl acetal

Cat. No. B145652
M. Wt: 130.18 g/mol
InChI Key: MCIPQLOKVXSHTD-UHFFFAOYSA-N
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Patent
US07138531B2

Procedure details

Formula: C11H18O5 (MM=230.3) Rf: (cyclohexane/ethyl acetate: 85/15): 0.16 mp=35° C. {α}D20+23.18° (c 1.005, CHCl3) IR (film): 3089, 2977, 2933, 2871, 2822, 1464, 1441, 1424, 1382, 1323, 1282, 1262, 1232, 1168, 1144, 1107, 1045, 1028, 1002, 942, 912 cm−1 MS (m/z): 55 (83), 71 (100), 85 (38), 101 (31) 1H-NMR (500 MHz, CDCl3) 3.22 (2H, m), 3.31 (3H, m), 3.49 (3H, s), 3.50 (1H, t, J=10.2 Hz), 3.63 (3H, s), 4.06 (1H, dd, J=11.1 Hz, J=4.9 Hz), 4.18 (1H, dd, J=4.9 Hz, J=10.4 Hz), 4.97 (1H, d, J=4.1 Hz), 5.32 (1H, d, J=10.8 Hz), 5.48 (1H, d, J=17.4 Hz), 5.86 (1H, ddd, J=4.1 Hz, J=10.8 Hz, J=17.4 Hz) 13C-NMR (500 MHz, CDCl3) 59.2 (CH3), 60.9 (CH3), 68.5 (CH2), 68.5 (CH2), 71.3 (CH), 79.6 (CH), 81.5 (CH), 83.8 (CH), 100.5 (CH), 119.0 (CH2), 133.7 (CH)
Name
cyclohexane ethyl acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
0.16
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
( 83 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
( 100 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
( 38 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
( 31 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[CH2:1]1CCCC[CH2:2]1.[C:7]([O:10][CH2:11][CH3:12])(=[O:9])[CH3:8].[CH:13](Cl)(Cl)Cl>>[CH3:12][CH2:11][O:10][CH:7]([O:9][CH2:1][CH3:2])[CH:8]=[CH2:13] |f:0.1|

Inputs

Step One
Name
cyclohexane ethyl acetate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CCCCC1.C(C)(=O)OCC
Step Two
Name
0.16
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
( 83 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
( 100 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
( 38 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
( 31 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
CCOC(C=C)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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